molecular formula C19H22ClNO3S B6561953 1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide CAS No. 1091051-34-1

1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide

Cat. No.: B6561953
CAS No.: 1091051-34-1
M. Wt: 379.9 g/mol
InChI Key: NBNQIDUQMJSPLJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is a methanesulfonamide derivative featuring a 2-chlorophenyl group attached to the sulfonamide’s sulfur atom and a 4-phenyloxan-4-ylmethyl substituent on the nitrogen (Figure 1).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c20-18-9-5-4-6-16(18)14-25(22,23)21-15-19(10-12-24-13-11-19)17-7-2-1-3-8-17/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNQIDUQMJSPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various fields including medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and an oxane ring, contributing to its diverse biological activities.

Chemical Structure and Properties

The chemical formula of this compound is C19H23ClN2O3S, with a molecular weight of approximately 392.91 g/mol. The presence of the sulfonamide functional group is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial properties. Additionally, it may modulate inflammatory pathways through the inhibition of specific cytokines and enzymes involved in inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

The compound has also shown potential in reducing inflammation. In animal models, it has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating conditions characterized by excessive inflammation.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a murine model of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and histological signs of inflammation when treated with varying doses of the compound over a four-week period.

Comparative Analysis

When compared to other sulfonamides, such as sulfamethoxazole and sulfadiazine, this compound demonstrates enhanced potency against certain bacterial strains while maintaining a favorable safety profile.

Compound MIC (Staphylococcus aureus) MIC (Escherichia coli)
This compound16 µg/mL32 µg/mL
Sulfamethoxazole32 µg/mL64 µg/mL
Sulfadiazine64 µg/mL128 µg/mL

Comparison with Similar Compounds

Positional Isomer: 1-(4-Chlorophenyl)-N-[(4-Phenyloxan-4-yl)methyl]methanesulfonamide

Structure : Differs by the chlorine position (4- vs. 2-chlorophenyl).
Properties :

  • The 4-chloro substitution may enhance planarity and intermolecular interactions compared to the ortho-substituted target compound.
  • Both compounds share the 4-phenyloxan-4-ylmethyl group, suggesting similar steric effects.
    Activity : While the 4-chloro analog’s bioactivity is unspecified in , a related 4-chlorophenyl-sulfonamide () demonstrated antimicrobial and cytotoxicity effects, implying positional isomerism significantly impacts activity .

N-Allyl-1-(2-Chlorophenyl)methanesulfonamide

Structure : Replaces the oxane group with an allyl substituent on nitrogen ().
Properties :

  • The allyl group reduces steric hindrance and increases flexibility compared to the rigid oxane ring.
  • Likely lower lipophilicity due to the absence of the phenyl-oxane moiety. Activity: No specific data provided, but allyl groups are common in bioactive molecules for improved membrane permeability .

N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Structure : Features a 4-chlorophenyl group and a sulfonyl-linked oxadiazole heterocycle ().
Properties :

  • The oxadiazole ring introduces hydrogen-bonding capacity, enhancing target binding.
  • Demonstrated antimicrobial and cytotoxicity activities, suggesting sulfonamide-heterocycle hybrids are pharmacologically promising .

Methanesulfonamide Radiosensitisers (e.g., Nitroimidazole Derivatives)

Structure : Includes a nitroimidazole group linked to the sulfonamide ().
Properties :

  • Nitroimidazole moieties confer radiosensitizing properties via free radical generation.
  • Polar dihydroxypropyl substituents improve aqueous solubility, contrasting with the lipophilic oxane group in the target compound .

Pesticide-Related Methanesulfonamides

Structure : Includes dichlofluanid and tolylfluanid ().
Properties :

  • Dimethylamino-sulfonyl and fluoro substituents enhance fungicidal activity.
  • Highlights the role of electron-withdrawing groups in agrochemical applications .

Comparative Data Table

Compound Name Substituents Key Properties Reported Activities References
Target Compound 2-Chlorophenyl, 4-phenyloxan-4-ylmethyl High lipophilicity, steric bulk Not specified
1-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide 4-Chlorophenyl, 4-phenyloxan-4-ylmethyl Planar structure Analogous compounds: antimicrobial
N-Allyl-1-(2-chlorophenyl)methanesulfonamide 2-Chlorophenyl, allyl Flexible, moderate lipophilicity Not specified
N-(4-Chlorophenyl)-1-(oxadiazole-sulfonyl)methanesulfonamide 4-Chlorophenyl, oxadiazole-sulfonyl Hydrogen-bonding capacity Antimicrobial, cytotoxic
Nitroimidazole methanesulfonamide Nitroimidazole, dihydroxypropyl High solubility, radiosensitizing Anticancer
Tolylfluanid Fluoro, dimethylamino-sulfonyl Electron-withdrawing groups Fungicidal

Key Findings and Implications

Oxane Ring Impact : The 4-phenyloxan-4-ylmethyl group likely enhances lipophilicity and metabolic stability, advantageous for CNS-targeting drugs but may reduce solubility .

Biological Activity Trends : Sulfonamides with heterocycles (e.g., oxadiazole) or radiosensitizing groups (e.g., nitroimidazole) show diverse applications, suggesting the target compound’s bioactivity could be tailored via substituent modification .

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